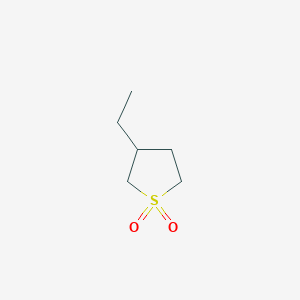![molecular formula C27H36N4O2 B14394113 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione CAS No. 88172-24-1](/img/structure/B14394113.png)
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is a complex organic compound that features two piperazine rings connected by a propane-1,3-dione linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione typically involves the reaction of piperazine derivatives with a suitable dione precursor. One common method involves the condensation of 1,3-dichloropropane with 4-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Yields oxidized derivatives with additional functional groups.
Reduction: Produces reduced forms with altered functional groups.
Substitution: Results in substituted piperazine derivatives.
Applications De Recherche Scientifique
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione involves its interaction with specific molecular targets. The piperazine rings can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane: Similar structure but with chlorophenyl groups.
1,3-Bis[4-(2-hydroxyethyl)piperazin-1-yl]propane: Features hydroxyethyl groups instead of phenylethyl.
Uniqueness
1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione is unique due to its specific phenylethyl substituents, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
88172-24-1 |
|---|---|
Formule moléculaire |
C27H36N4O2 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
1,3-bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione |
InChI |
InChI=1S/C27H36N4O2/c32-26(30-19-15-28(16-20-30)13-11-24-7-3-1-4-8-24)23-27(33)31-21-17-29(18-22-31)14-12-25-9-5-2-6-10-25/h1-10H,11-23H2 |
Clé InChI |
BJBDBQFZPXNOSU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC(=O)N3CCN(CC3)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


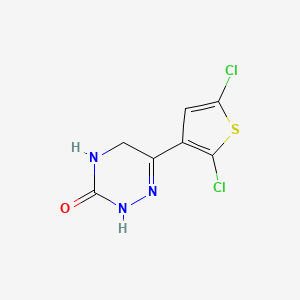
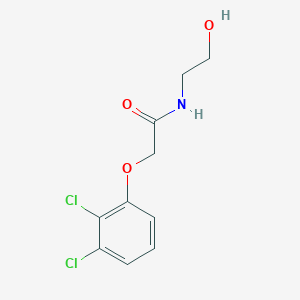
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
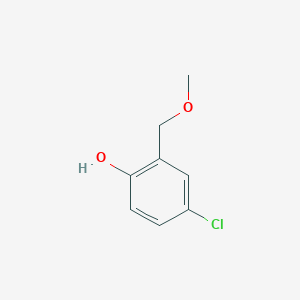
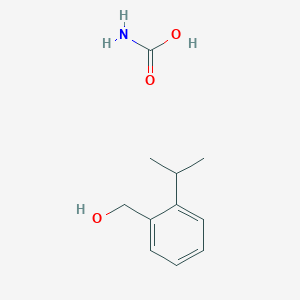
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)
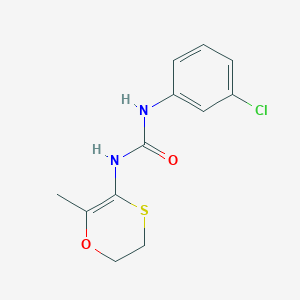

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
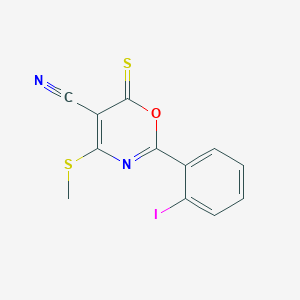
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
